Cas no 2228144-77-0 (4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol)

4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol 化学的及び物理的性質
名前と識別子
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- 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol
- EN300-1973657
- 4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol
- 2228144-77-0
-
- インチ: 1S/C11H12F4O/c1-7(16)5-6-8-3-2-4-9(10(8)12)11(13,14)15/h2-4,7,16H,5-6H2,1H3
- InChIKey: XNXLKTSSGUTMHS-UHFFFAOYSA-N
- SMILES: FC1C(C(F)(F)F)=CC=CC=1CCC(C)O
計算された属性
- 精确分子量: 236.08242765g/mol
- 同位素质量: 236.08242765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- XLogP3: 3.3
4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973657-0.5g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1973657-0.1g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1973657-2.5g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1973657-10g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 10g |
$3007.0 | 2023-09-16 | ||
Enamine | EN300-1973657-0.05g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1973657-10.0g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 10g |
$4667.0 | 2023-06-03 | ||
Enamine | EN300-1973657-5.0g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 5g |
$3147.0 | 2023-06-03 | ||
Enamine | EN300-1973657-5g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 5g |
$2028.0 | 2023-09-16 | ||
Enamine | EN300-1973657-1.0g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 1g |
$1086.0 | 2023-06-03 | ||
Enamine | EN300-1973657-0.25g |
4-[2-fluoro-3-(trifluoromethyl)phenyl]butan-2-ol |
2228144-77-0 | 0.25g |
$642.0 | 2023-09-16 |
4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-olに関する追加情報
4-2-Fluoro-3-(Trifluoromethyl)Phenylbutan-2-Ol: A Comprehensive Overview
The compound 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol, with the CAS number 2228144-77-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a fluorinated aromatic ring with a butanol side chain. The presence of both fluorine and trifluoromethyl groups introduces interesting electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol in drug discovery, particularly in the development of bioactive compounds. Its structure allows for easy functionalization, enabling researchers to explore its role as a building block for more complex molecules. For instance, the compound has been used as an intermediate in the synthesis of novel kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders.
The synthesis of 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol typically involves a multi-step process that begins with the preparation of the aromatic ring. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the fluoro group can be incorporated via nucleophilic aromatic substitution or directed metallation techniques. The final step involves the formation of the butanol side chain, which can be accomplished through hydroboration or other alcohol-forming reactions.
One of the most intriguing aspects of this compound is its ability to participate in various stereoselective reactions. The presence of multiple stereogenic centers in its structure makes it an ideal candidate for exploring asymmetric catalysis. Recent advancements in this area have demonstrated that 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol can be used to synthesize enantiomerically enriched compounds, which are highly sought after in pharmaceutical applications.
In terms of physical properties, 4-2-fluoro-3-(trifluoromethyl)phenylbutan-2-ol exhibits a melting point of approximately 55°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it convenient for use in various laboratory settings. The compound's stability under normal storage conditions further enhances its utility as a reagent in organic synthesis.
The application of 4-fluoro and trifluoromethyl substituents on the aromatic ring imparts unique electronic effects that influence the compound's reactivity. The electron-withdrawing nature of these groups enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attacks. This property has been exploited in several coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, where the compound serves as an arylating agent.
In addition to its role in organic synthesis, 4-fluoro-3-trifluoromethyl-substituted phenols have been studied for their potential biological activities. Recent research has shown that these compounds exhibit moderate anti-inflammatory and antioxidant properties, suggesting their potential use in nutraceuticals and cosmeceuticals. Furthermore, their ability to modulate cellular signaling pathways makes them promising candidates for drug development.
The environmental impact of 4-fluoro-3-trifluoromethyl-substituted phenols has also been a topic of interest. Studies indicate that these compounds are relatively stable under aerobic conditions but can undergo biodegradation under anaerobic conditions. This information is crucial for assessing their ecological safety and ensuring sustainable practices during their production and use.
In conclusion, CAS No 2228144770, or 4-fluoro-3-trifluoromethylphenylbutan strong>, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure, combined with its ability to undergo various chemical transformations, positions it as an invaluable tool in modern organic chemistry and pharmacology.
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